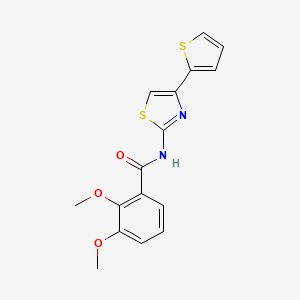
2,3-ジメトキシ-N-(4-(チオフェン-2-イル)チアゾール-2-イル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound featuring a benzamide core substituted with methoxy groups at positions 2 and 3, and a thiazole ring attached to the nitrogen atom of the amide group The thiazole ring itself is further substituted with a thiophene ring
科学的研究の応用
2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
Target of Action
Similar compounds with indole and thiazole scaffolds have been found to bind with high affinity to multiple receptors . These receptors could be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Compounds with similar structures have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The solubility of similar compounds, such as thiazoles, in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Similar compounds have demonstrated a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of similar compounds in various solvents suggests that the compound’s action may be influenced by the presence of these solvents . Additionally, the stability of similar compounds in the form of molecular assemblies has been highlighted, suggesting that the compound’s action and stability may be influenced by its physical state.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then coupled with 2,3-dimethoxybenzoic acid through an amide bond formation reaction, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the thiazole synthesis and automated systems for the coupling reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups and the thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The amide bond can be reduced to an amine under reducing conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the methoxy groups and thiazole ring.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
2,3-dimethoxy-N-(4-(phenyl)thiazol-2-yl)benzamide: Similar structure but with a phenyl ring instead of a thiophene ring.
2,3-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide: Contains a pyridine ring instead of a thiophene ring.
2,3-dimethoxy-N-(4-(furan-2-yl)thiazol-2-yl)benzamide: Features a furan ring in place of the thiophene ring.
Uniqueness
The presence of the thiophene ring in 2,3-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide imparts unique electronic properties, making it particularly useful in applications requiring specific electronic or optical characteristics. The combination of methoxy groups and the thiazole-thiophene system also enhances its potential as a bioactive molecule, offering a distinct profile compared to its analogs.
特性
IUPAC Name |
2,3-dimethoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-20-12-6-3-5-10(14(12)21-2)15(19)18-16-17-11(9-23-16)13-7-4-8-22-13/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTODVYVMWTRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
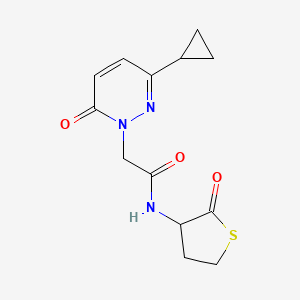
![4-(6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2480604.png)
![2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2480607.png)
![9-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2480608.png)
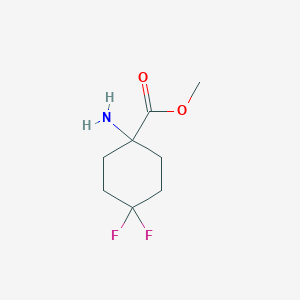
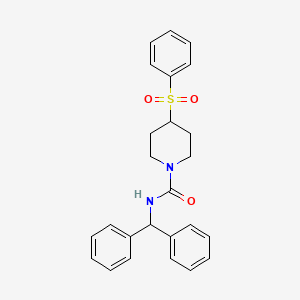


![4-Cyclopropyl-6-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2480615.png)
![5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2480616.png)
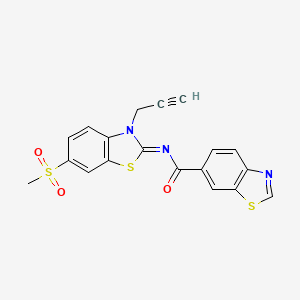
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2480618.png)
![1-Benzyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2480623.png)
![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2480624.png)
